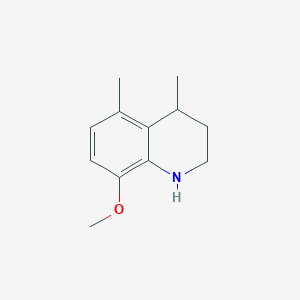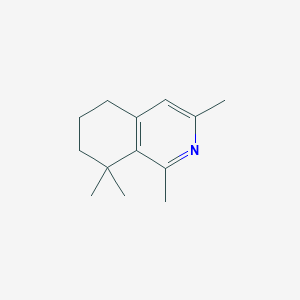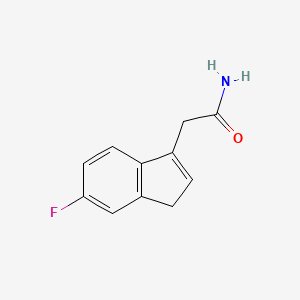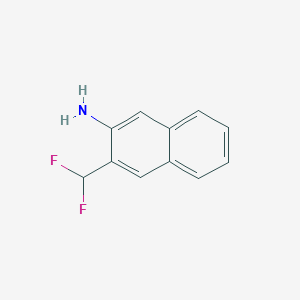
8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₂H₁₇NO It is a derivative of tetrahydroquinoline, characterized by the presence of methoxy and dimethyl groups on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the reduction of 8-methoxy-4,5-dimethylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of homogeneous catalysts in asymmetric hydrogenation has been demonstrated to produce enantiomerically pure compounds .
化学反応の分析
Types of Reactions: 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals
作用機序
The mechanism of action of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: Lacks the methoxy and dimethyl groups, resulting in different chemical and biological properties.
8-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the dimethyl groups.
4,5-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methoxy group.
Uniqueness: The presence of both methoxy and dimethyl groups in 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline imparts unique chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and binding interactions, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
8-methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17NO/c1-8-4-5-10(14-3)12-11(8)9(2)6-7-13-12/h4-5,9,13H,6-7H2,1-3H3 |
InChIキー |
KZAQIWLGSXQLGG-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC2=C(C=CC(=C12)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)





![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
